molecular formula C22H26N2O9 B14063265 Doxycycline monohydrate-EP

Doxycycline monohydrate-EP

Cat. No.: B14063265
M. Wt: 462.4 g/mol
InChI Key: FZKWRPSUNUOXKJ-XXXZQDAZSA-N
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Description

Doxycycline monohydrate-EP is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is known for its effectiveness against a wide range of bacterial infections. This compound is often used in the treatment of respiratory and urinary tract infections, as well as certain skin conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxycycline monohydrate is typically synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective reduction of oxytetracycline to form doxycycline. This reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of doxycycline monohydrate involves large-scale chemical synthesis followed by purification processes. The compound is often crystallized from aqueous solutions to obtain the monohydrate form. The crystallization process is carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Doxycycline monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of doxycycline .

Scientific Research Applications

Doxycycline monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Doxycycline monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The compound is particularly effective against a broad range of Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxycycline monohydrate is unique due to its improved pharmacokinetic properties, including better absorption and longer half-life compared to other tetracyclines. It also has a lower affinity for calcium binding, reducing the risk of teeth discoloration and bone deposition .

Properties

Molecular Formula

C22H26N2O9

Molecular Weight

462.4 g/mol

IUPAC Name

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate

InChI

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7?,10?,14?,15?,17?,22-;/m0./s1

InChI Key

FZKWRPSUNUOXKJ-XXXZQDAZSA-N

Isomeric SMILES

CC1C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O

Origin of Product

United States

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